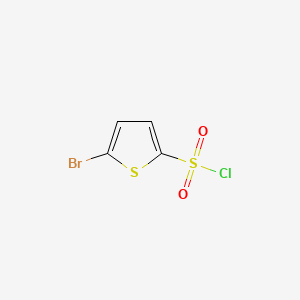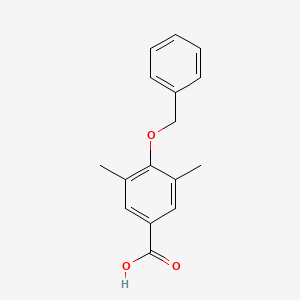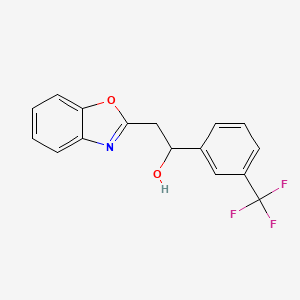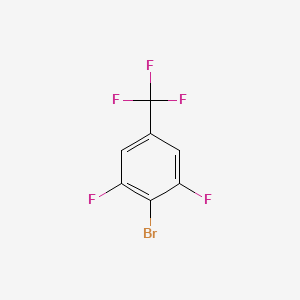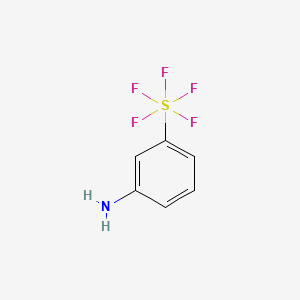
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline (2-BNTFMA) is an important organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound, and its unique structure makes it an ideal candidate for a wide range of experiments.
Aplicaciones Científicas De Investigación
Synthesis Applications
Efficient Synthesis : An efficient nine-step synthesis method was developed using 4-nitro-2-(trifluoromethyl)aniline as the starting material, which was converted through intermediates including 2-bromo-4-amino-6-trifluoromethylaniline. This process highlights the role of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline in the synthesis of complex molecules (Wu et al., 2013).
Agrochemical Intermediates : The compound has been utilized in the synthesis of important agrochemical intermediates. An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a key agrochemical intermediate, was developed from 4-trifluoromethoxy aniline (Ding Zhi-yuan, 2011).
Spectroscopic Studies : FTIR and FT-Raman spectroscopy were used to study related compounds, providing insights into the influences of bromine, methyl group, and amine group on the geometry and vibrations of the benzene structure (S. Ramalingam et al., 2010).
Vibrational Analysis : Similar compounds have been studied using DFT and experimental FTIR, Raman, and UV-Vis spectroscopies, contributing to understanding the vibrational, structural, and electronic properties (J. Hernández-Paredes et al., 2015).
Catalysis and Reaction Studies
Chemoselective Hydrogenation : FeOx-supported platinum single-atom and pseudo-single-atom catalysts, which involve similar compounds, have shown high activity and chemoselectivity in the hydrogenation of substituted nitroarenes, a process crucial for the production of anilines used in agrochemicals, pharmaceuticals, and dyes (Haisheng Wei et al., 2014).
Organocatalytic Oxidation : Studies on the organocatalytic and environmentally friendly oxidation of substituted anilines have been conducted, highlighting the potential of using such compounds in green chemistry applications (Errika Voutyritsa et al., 2017).
Crystallographic and Molecular Studies
Crystal Structures : The crystal and molecular structures of similar derivatives have been determined, contributing to the understanding of molecular interactions and hydrogen bonding patterns (R. Butcher et al., 1992).
Molecular Structure Investigations : Fourier transform infrared and FT-Raman spectra have been recorded for related compounds to analyze the vibrational assignment and fundamental modes, aiding in understanding the effects of different substituent groups on molecular properties (S. Saravanan et al., 2014).
Safety and Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is limited. A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBAKXAGVSSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382199 |
Source


|
| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-21-4 |
Source


|
| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





